molecular formula C15H15NO2 B1594255 N-benzyl-4-methoxybenzamide CAS No. 7465-87-4

N-benzyl-4-methoxybenzamide

Cat. No.: B1594255
CAS No.: 7465-87-4
M. Wt: 241.28 g/mol
InChI Key: GEFZSLMGZREDTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-methoxybenzamide is a chemical compound with the molecular formula C15H15NO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of benzamides, including this compound, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a linear formula of C15H15NO2 . The average mass is 241.292 Da and the monoisotopic mass is 255.125931 Da .

Scientific Research Applications

  • Cancer Diagnosis and Treatment :

    • N-benzyl-4-methoxybenzamide derivatives have been investigated for their potential in visualizing primary breast tumors in humans in vivo. These compounds accumulate in breast tumors due to preferential binding to sigma receptors overexpressed on breast cancer cells (Caveliers et al., 2002).
    • Radioiodinated N-(dialkylaminoalkyl)benzamides, including this compound derivatives, have been studied for melanoma imaging and therapy due to their high uptake in melanoma cells (Eisenhut et al., 2000).
  • Herbicide Development :

    • N-benzyl-2-methoxybenzamides have been identified as lead compounds for the development of bleaching herbicides. These compounds inhibit weed growth by acting on the biosynthesis of plant pigments (Zhang et al., 2021).
  • Pharmacological Research :

    • Studies on this compound derivatives have contributed to the understanding of gastrointestinal prokinetic activity. These derivatives are derived from structural modifications of metoclopramide (Sakaguchi et al., 1992).
    • Research has also explored the antidopaminergic properties of substituted N-benzyl-4-methoxybenzamides, contributing to the development of potential antipsychotic agents (Paulis et al., 1990).
  • Chemical Synthesis and Catalysis :

    • N-isopropyl-5-methoxybenzamide, a derivative, has been studied as a catalyst for alcohol oxidation, demonstrating high reactivity and environmental benignity (Yakura et al., 2018).
  • Cell Division and Microbiology :

    • Compounds like 3-Methoxybenzamide, a related benzamide derivative, have been shown to inhibit cell division in Bacillus subtilis, leading to filamentation and eventually l
    ysis of cells. This demonstrates the impact of such compounds on the cell division systems .
  • Neuropharmacology and Neurology :

    • Benzamide derivatives, including this compound, have been studied for their dopamine antagonistic properties. This research contributes to the understanding of neuroleptic drugs and their interaction with dopamine receptors (van de Waterbeemd & Testa, 1983).
  • Antioxidant Activity Research :

    • Amino-substituted benzamide derivatives, related to this compound, have been evaluated for their antioxidant activity by studying their electrochemical oxidation mechanisms (Jovanović et al., 2020).
  • Enzyme Inhibition Studies :

    • Studies on various benzamides substituted in the 3-position, akin to this compound, have revealed their role as inhibitors of the nuclear enzyme poly(ADP-ribose) synthetase, which is crucial for understanding the enzyme's functioning and inhibition (Purnell & Whish, 1980).

Safety and Hazards

N-benzyl-4-methoxybenzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

N-benzyl-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-18-14-9-7-13(8-10-14)15(17)16-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFZSLMGZREDTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90323452
Record name N-benzyl-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7465-87-4
Record name NSC404047
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404047
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-benzyl-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-4-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-4-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-4-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-4-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-4-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.